VU6008555 -

VU6008555

Catalog Number: EVT-1536326
CAS Number:
Molecular Formula: C25H31N3O4S
Molecular Weight: 469.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU6008555 is a muscarinic acetylcholine receptor positive allosteric modulator (PAM).
Source and Classification

VU6008555 is classified as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This classification highlights its role in enhancing receptor activity without directly activating the receptor itself. The compound has been synthesized and studied extensively in various research settings to explore its pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of VU6008555 involves several key steps that are critical for achieving the desired purity and yield. The synthetic route typically begins with commercially available starting materials, which undergo a series of chemical transformations. These transformations may include:

  • Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions or cyclization processes to construct the core structure of the compound.
  • Functional group modifications: Introducing or modifying functional groups to enhance solubility and biological activity.
  • Purification: Techniques such as chromatography are employed to isolate VU6008555 from byproducts and unreacted materials.

The exact synthetic pathway may vary depending on the research objectives and available resources, but it generally adheres to established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of VU6008555 can be represented by its chemical formula, which provides insight into its atomic composition. The compound comprises various functional groups that contribute to its interaction with biological targets.

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on detailed structural data).
  • Key Features: The presence of specific moieties that facilitate binding to mGluR2 receptors.

The three-dimensional conformation of VU6008555 is crucial for its biological activity, influencing how it interacts with target proteins within the brain.

Chemical Reactions Analysis

Reactions and Technical Details

VU6008555 participates in various chemical reactions that are essential for its characterization and application. Key reactions may include:

  • Reversible binding: The interaction with mGluR2 is characterized by reversible binding kinetics, allowing for modulation of receptor activity without permanent alteration.
  • Stability assessments: Evaluating how VU6008555 behaves under different pH conditions and temperatures to ensure stability during storage and application.

These reactions are critical for understanding the compound's behavior in biological systems and optimizing its use in therapeutic settings.

Mechanism of Action

Process and Data

The mechanism of action of VU6008555 primarily involves its role as a positive allosteric modulator of mGluR2. Upon binding to this receptor, VU6008555 enhances the receptor's response to endogenous glutamate, leading to:

  • Increased signaling: Amplifying intracellular signaling pathways associated with mGluR2 activation.
  • Neuroprotective effects: Potentially reducing excitotoxicity associated with neurological disorders.

Research indicates that this mechanism may provide therapeutic benefits in conditions such as schizophrenia, anxiety disorders, and other neuropsychiatric conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of VU6008555 is essential for its application in drug development. Key properties include:

  • Solubility: The solubility profile in various solvents can influence bioavailability.
  • Stability: Thermal stability assessments help determine storage conditions.
  • Melting Point: Provides insights into purity and phase transitions.

These properties are typically characterized using standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Applications

Scientific Uses

VU6008555 has significant potential applications in scientific research, particularly in pharmacology and neuroscience. Its ability to selectively modulate mGluR2 makes it a valuable tool for:

  • Investigating neurological pathways: Researchers can utilize VU6008555 to study glutamatergic signaling pathways involved in various brain functions.
  • Therapeutic development: The compound's neuroprotective properties may lead to new treatments for disorders characterized by glutamate dysregulation.
Introduction to Allosteric Modulation in Neuropharmacology

Overview of Muscarinic Acetylcholine Receptors (mAChRs)

The mAChR family comprises five receptor subtypes (M1-M5) encoded by distinct genes (CHRM1-CHRM5). These receptors belong to Class A GPCRs and share a conserved heptahelical transmembrane domain structure. Key evolutionary insights include:

  • Divergence from two ancestral genes before vertebrate tetraploidizations, resulting in three Gq-coupled (M1, M3, M5) and two Gi-coupled (M2, M4) receptors [6].
  • High conservation of the orthosteric binding pocket across subtypes, particularly the residues coordinating acetylcholine (e.g., D105³.³² in M1) [10].
  • Significant divergence in extracellular allosteric sites, enabling subtype-selective modulation [10] [7].

Receptors signal through canonical G-protein pathways but also exhibit non-canonical signaling (e.g., β-arrestin recruitment, receptor tyrosine kinase transactivation). The M1, M3, and M5 subtypes primarily activate Gq/11, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and intracellular calcium mobilization [3] [8].

Role of M1 mAChR in Cognitive and Neurological Functions

The M1 receptor is densely expressed in the hippocampus, prefrontal cortex, and basal forebrain – regions critical for higher cognitive processing. Its activation mediates:

  • Synaptic plasticity: Potentiation of NMDA receptor currents and induction of long-term potentiation (LTP) [3] [8].
  • Cognitive flexibility: Modulation of task-switching and working memory in prefrontal circuits [3] [9].
  • Amyloid processing: Regulation of non-amyloidogenic APP cleavage, potentially reducing Aβ production in Alzheimer’s disease [3].
  • Neuronal excitability: Closure of K⁺ channels (e.g., KCNQ) leading to slow depolarization and enhanced firing [8] [12].

Genetic ablation studies confirm M1’s critical role: M1-knockout mice exhibit profound cognitive deficits, including impaired spatial learning, working memory, and synaptic plasticity [3]. Notably, M1 antagonism produces delirium and hallucinations in humans, underscoring its centrality to normal cognition [3] [8].

Rationale for Targeting M1 mAChR with Positive Allosteric Modulators (PAMs)

Orthosteric M1 agonists (e.g., xanomeline) demonstrated clinical potential but failed due to adverse effects from peripheral M2/M3 activation (nausea, salivation, bradycardia) [3] [10]. M1 PAMs address these limitations through:

  • Subtype selectivity: Exploiting divergent allosteric sites (e.g., residues in extracellular loops and TM domains) [10].
  • Activity dependence: Enhancing endogenous acetylcholine signaling only at active synapses [2] [5].
  • Biased modulation: Favoring beneficial pathways (e.g., synaptic plasticity) over detrimental ones (e.g., epileptiform activity) [5].

Structural studies reveal the M1 allosteric site is located within the extracellular vestibule, formed by transmembrane helices (TM2, TM3, TM6, TM7) and extracellular loops (ECL2, ECL3) [10]. This site shows greater divergence than the orthosteric pocket, with key residues (e.g., Y179, W400) enabling selective PAM binding [10].

Historical Development of M1 PAMs in Drug Discovery

Early M1 PAMs faced challenges with insufficient selectivity, agonist activity, or poor pharmacokinetics:

  • First-generation (e.g., VU0360172): Exhibited off-target activity at K⁺ channels and limited brain penetration [5].
  • Second-generation (e.g., VU0405398, VU0453596): Improved selectivity but retained intrinsic agonist activity, causing seizures at high doses [5] [7].
  • Third-generation: Focus on pure PAMs devoid of agonist activity to minimize seizure risk [5].

Table 2: Evolution of M1 PAM Chemotypes

GenerationRepresentative CompoundKey FeaturesLimitations
FirstVU0360172Moderate potency (EC₅₀ ~250 nM), brain penetrantOff-target K⁺ channel activity [5]
SecondVU0405398 (MK-7622)High potency (EC₅₀ ~100 nM), clinical developmentAgonist activity → seizure risk [5]
SecondVU0453596 (MK-3814)Improved DMPK profile, Phase II trialsAgonist activity → narrow therapeutic window [5]
ThirdVU6008555Pure PAM (no agonist activity), high selectivityCustom synthesis only (not commercially available) [1] [4]

Properties

Product Name

VU6008555

IUPAC Name

(R)-1-((4-Acetamidophenyl)sulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)-N-ethylpiperidine-4-carboxamide

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6

InChI

InChI=1S/C25H31N3O4S/c1-3-28(24-13-8-19-6-4-5-7-23(19)24)25(30)20-14-16-27(17-15-20)33(31,32)22-11-9-21(10-12-22)26-18(2)29/h4-7,9-12,20,24H,3,8,13-17H2,1-2H3,(H,26,29)/t24-/m1/s1

InChI Key

AMWHSPFVUXXORJ-XMMPIXPASA-N

SMILES

O=C(C1CCN(S(=O)(C2=CC=C(NC(C)=O)C=C2)=O)CC1)N([C@@H]3CCC4=C3C=CC=C4)CC

Solubility

Soluble in DMSO

Synonyms

VU-6008555; VU 6008555; VU6008555

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.